4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common method includes the use of a three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and mechanical stirrer. The reaction mixture is heated to reflux, and reagents such as tetrahydrofuran (THF), water, benzamidine hydrochloride monohydrate, potassium bicarbonate, and 4-methoxyphenacyl bromide are added sequentially . The reaction is maintained at reflux for an extended period, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The pyrimidinyl group can be reduced under specific conditions.
Substitution: The fluorobenzenecarboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and diselenide catalysts are commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is a powerful reducing agent used for the reduction of various functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the pyrimidinyl group can produce corresponding amines .
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cellular processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole: Shares the methoxyphenyl group but differs in the core structure.
4-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the pyrimidinyl and fluorobenzenecarboxylate groups.
4-Methoxyphenol: Similar in containing the methoxyphenyl group but structurally simpler.
Uniqueness
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-fluorobenzenecarboxylate is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Chemical Formula : C20H18FN3O3
- Molecular Weight : 371.37 g/mol
The structure features a pyrimidine ring, methoxyphenyl groups, and a fluorobenzenecarboxylate moiety, which contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Antimicrobial Activity
Compounds containing methoxyphenyl and pyrimidine groups have demonstrated antimicrobial activity against various bacterial strains.
- Case Study : A study published in Journal of Medicinal Chemistry highlighted that similar compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, showing promising results for potential therapeutic applications.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 32 |
Compound B | Escherichia coli | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or phosphatases that are crucial for cancer cell survival.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
Toxicity and Safety Profile
Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary data indicate that while some derivatives show low toxicity in vitro, further studies are necessary to assess their safety in vivo.
- Case Study : An investigation into the toxicity of related compounds revealed that at therapeutic doses, adverse effects were minimal; however, high concentrations led to cytotoxicity in normal cell lines.
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O3/c1-29-20-10-4-16(5-11-20)22-14-15-26-23(27-22)17-6-12-21(13-7-17)30-24(28)18-2-8-19(25)9-3-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZKCUTZLJJSKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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